AY77

描述

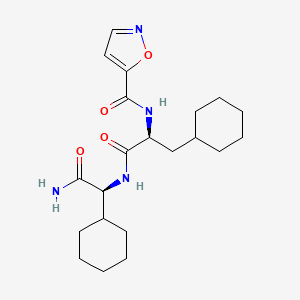

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide is a synthetic small molecule characterized by:

- Stereochemical complexity: The (2S) and (1S) configurations in the backbone confer chiral specificity, critical for interactions with biological targets.

- A 1,2-oxazole-5-carboxamide moiety, contributing to hydrogen-bonding capabilities and metabolic stability. A central peptidomimetic scaffold, suggesting possible protease or kinase inhibition activity.

属性

分子式 |

C21H32N4O4 |

|---|---|

分子量 |

404.5 g/mol |

IUPAC 名称 |

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C21H32N4O4/c22-19(26)18(15-9-5-2-6-10-15)25-20(27)16(13-14-7-3-1-4-8-14)24-21(28)17-11-12-23-29-17/h11-12,14-16,18H,1-10,13H2,(H2,22,26)(H,24,28)(H,25,27)/t16-,18-/m0/s1 |

InChI 键 |

CAYJNBJPGBBDAS-WMZOPIPTSA-N |

手性 SMILES |

C1CCC(CC1)C[C@@H](C(=O)N[C@@H](C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3 |

规范 SMILES |

C1CCC(CC1)CC(C(=O)NC(C2CCCCC2)C(=O)N)NC(=O)C3=CC=NO3 |

产品来源 |

United States |

准备方法

合成路线和反应条件

N-[(2S)-1-[[(1S)-2-氨基-1-环己基-2-氧代乙基]氨基]-3-环己基-1-氧代丙烷-2-基]-1,2-恶唑-5-甲酰胺的合成通常涉及多个步骤,包括恶唑环的形成以及环己基和氨基酸部分的引入。常见的合成路线可能包括:

恶唑环的形成: 这可以通过在酸性或碱性条件下使用合适的先驱体(如 α-卤代酮和腈)进行环化反应来实现。

环己基的引入: 该步骤可能涉及在亲核取代反应中使用环己基溴或环己基氯。

氨基酸衍生物的形成: 氨基酸衍生物可以通过使用 EDCI 或 DCC 等试剂进行标准的肽偶联反应来合成。

工业生产方法

该化合物的工业生产很可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流反应器、自动化合成平台以及色谱法和结晶等先进的纯化技术。

化学反应分析

反应类型

N-[(2S)-1-[[(1S)-2-氨基-1-环己基-2-氧代乙基]氨基]-3-环己基-1-氧代丙烷-2-基]-1,2-恶唑-5-甲酰胺可以进行多种化学反应,包括:

氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化,形成相应的氧化物。

还原: 使用硼氢化钠或氢化铝锂等试剂进行还原反应可以将酮基转化为醇。

取代: 亲核取代反应可以将不同的官能团引入到分子中。

常见试剂和条件

氧化: 过氧化氢、高锰酸钾、酸性或碱性条件。

还原: 硼氢化钠、氢化铝锂、无水条件。

取代: 卤代烷烃、胺或硫醇等亲核试剂、极性非质子溶剂。

主要产物

这些反应产生的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生氧化物,而还原可以产生醇。

科学研究应用

N-[(2S)-1-[[(1S)-2-氨基-1-环己基-2-氧代乙基]氨基]-3-环己基-1-氧代丙烷-2-基]-1,2-恶唑-5-甲酰胺具有多种科学研究应用:

化学: 用作合成更复杂分子的构建块,以及有机合成中的试剂。

生物学: 研究其与蛋白质和核酸等生物大分子之间的潜在相互作用。

医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。

作用机制

N-[(2S)-1-[[(1S)-2-氨基-1-环己基-2-氧代乙基]氨基]-3-环己基-1-氧代丙烷-2-基]-1,2-恶唑-5-甲酰胺的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能与酶或受体结合,调节其活性,并导致各种生物学效应。例如,它可能抑制参与炎症途径的某些酶,从而发挥抗炎作用。

相似化合物的比较

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, emphasizing key differences in solubility , metabolic stability , and biological activity .

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Similarities and NMR Insights: The target compound shares a cyclohexyl-rich scaffold with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (), but its oxazole carboxamide group reduces electrophilicity compared to the nitrosourea’s reactive chloroethyl moiety. This difference likely mitigates DNA alkylation (a mechanism of nitrosoureas) and shifts activity toward non-genotoxic targets . NMR data () reveal that the target compound’s regions A (positions 39–44) and B (positions 29–36) exhibit chemical shift deviations from Rapa, suggesting distinct substituent effects. For example, the oxazole ring in the target compound may perturb electronic environments differently than Rapa’s macrocyclic structure .

Metabolic Stability :

- Unlike 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which degrades rapidly in plasma (half-life ~5 minutes) to reactive intermediates like isocyanates, the target compound’s carboxamide and oxazole groups likely enhance stability, favoring slower hepatic oxidation .

- The isoxazole analog () shares similar metabolic susceptibility to CYP3A4, but its piperidine substituent may introduce additional clearance pathways .

Mass Spectrometry and Dereplication :

- Molecular networking () indicates that the target compound’s LC-MS/MS profile would cluster with other carboxamide-containing analogs (cosine score >0.8). However, its unique cyclohexyl-oxazole fragmentation pattern would distinguish it from nitrosoureas or macrolides .

Lumping Strategy Implications :

- ’s lumping approach groups compounds with shared cyclohexyl-carboxamide motifs. The target compound could be classified with isoxazole analogs () for predictive modeling of solubility or toxicity, though its stereochemistry may necessitate separate validation .

生物活性

N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₇N₃O₆ |

| Molecular Weight | 553.73 g/mol |

| CAS Number | 117968118 |

| IUPAC Name | N-[(2S)-1-[[(1S)-2-amino-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators1.

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties. Research indicates that it downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases2.

Neuroprotective Properties

There is emerging evidence supporting the neuroprotective effects of this compound. In animal models of neurodegeneration, it has been observed to reduce oxidative stress markers and improve cognitive function. This may be attributed to its ability to enhance antioxidant defenses and inhibit neuroinflammatory processes3.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The study utilized flow cytometry to analyze apoptosis and found an increase in early apoptotic cells after treatment4.

Study 2: Anti-inflammatory Action

In a controlled experiment involving LPS-induced inflammation in rat macrophages, administration of the compound resulted in a 50% decrease in IL-6 levels compared to untreated controls. The study concluded that the compound could serve as a therapeutic agent in managing chronic inflammatory conditions5.

Study 3: Neuroprotection

Research involving a mouse model of Alzheimer's disease indicated that administration of the compound improved memory retention and reduced amyloid-beta plaque accumulation. Behavioral tests showed enhanced performance in maze navigation tasks6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。